![molecular formula C18H14IN3O2 B14073299 (1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)
(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Iodine Atom: The iodination of the indazole ring is usually carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Spirocyclization: The formation of the spirocyclic structure involves the reaction of the iodinated indazole with a suitable cyclopropane derivative, often under basic conditions to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the indazole or cyclopropane rings.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds.
Applications De Recherche Scientifique
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The iodine atom and spirocyclic structure contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** can be compared with other spirocyclic compounds and indazole derivatives. Similar compounds include:
Spirooxindoles: Known for their biological activities and used in drug development.
Indazole Derivatives: Explored for their antimicrobial and anticancer properties.
Spirocyclic Compounds: Studied for their unique structural features and reactivity.
The uniqueness of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** lies in its combination of an indazole ring, an iodine atom, and a spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H14IN3O2 |
|---|---|
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
(3R)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C18H14IN3O2/c1-24-10-3-5-14-12(7-10)18(17(23)20-14)8-13(18)9-2-4-11-15(6-9)21-22-16(11)19/h2-7,13H,8H2,1H3,(H,20,23)(H,21,22)/t13?,18-/m0/s1 |
Clé InChI |
ASLOEJIVGTXGIM-UWBLVGDVSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)NC(=O)[C@@]23CC3C4=CC5=NNC(=C5C=C4)I |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=O)C23CC3C4=CC5=NNC(=C5C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
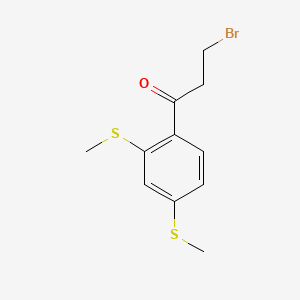
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
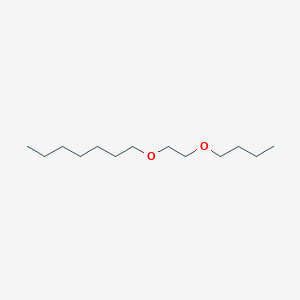
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
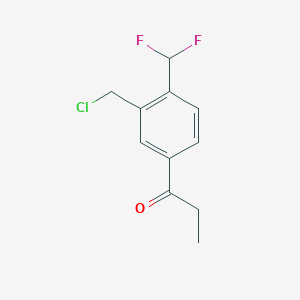
![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)
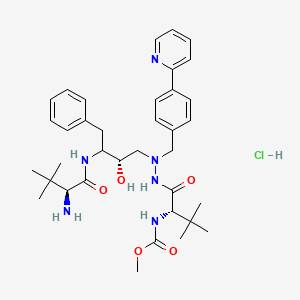
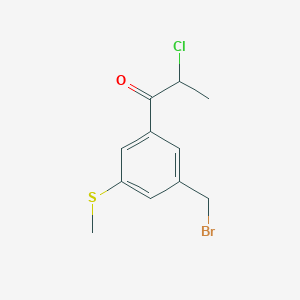
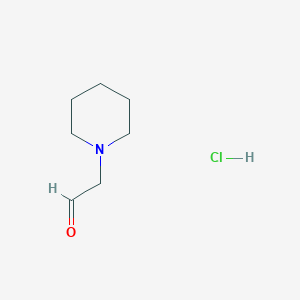
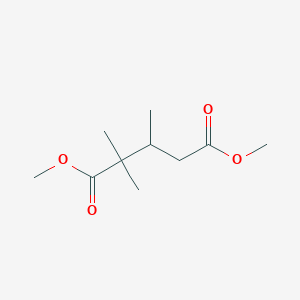
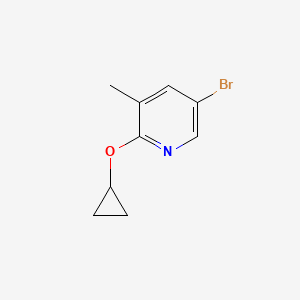
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)

